molecular formula C17H16BrN5OS B15101459 N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15101459
M. Wt: 418.3 g/mol
InChI Key: LELMTUDCJICINW-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H16BrN5OS and its molecular weight is 418.3 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various sources to provide a comprehensive overview of its effects and therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C20H22BrN5OS
  • Molecular Weight : 452.39 g/mol

The structure consists of a brominated aromatic ring, a triazole moiety, and a sulfenamide linkage, which collectively contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Triazole Derivatives : Triazole compounds have been shown to possess antifungal and antibacterial activities. The presence of the pyridine and triazole rings in this compound enhances its interaction with microbial targets, potentially inhibiting their growth .

Inhibition of Cyclooxygenase (COX) Enzymes

The compound's structural features suggest potential inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

  • COX Selectivity : Research indicates that derivatives with similar structures show varying degrees of selectivity towards COX-II over COX-I, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs . For example, some related compounds have shown IC50 values in the low micromolar range against COX-II.

Anticancer Activity

The compound's ability to inhibit dihydrofolate reductase (DHFR) is noteworthy. DHFR is crucial for DNA synthesis and cell proliferation:

  • Mechanism of Action : By inhibiting DHFR, the compound may impede the synthesis of nucleotides necessary for DNA replication, thereby exhibiting anticancer properties. This mechanism aligns with findings from similar pyridopyrimidine derivatives that have shown promising results in cancer models .

Case Studies

  • In Vivo Studies : A study involving a series of triazole derivatives demonstrated that certain compounds exhibited significant anticancer activity in murine models, leading to reduced tumor growth rates . The specific role of this compound in these models remains to be fully elucidated but suggests potential for further investigation.
  • Pharmacological Evaluations : Various pharmacological evaluations have indicated that related compounds can modulate inflammatory pathways effectively. For instance, one study reported that specific triazole derivatives reduced inflammation markers significantly in animal models .

Data Summary Table

Biological ActivityMechanismIC50 (µM)Reference
AntimicrobialCell wall synthesis inhibitionVaries
COX-II InhibitionEnzyme inhibition0.011 - 7.07
DHFR InhibitionNucleotide synthesis blockade<0.1

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a triazole ring, a sulfanyl group, and aromatic substituents. It is a triazole derivative, a class of compounds known for diverse biological activities and therapeutic applications. The compound's unique structure includes bromo and methyl groups on the phenyl ring and an ethyl and pyridinyl group linked through a sulfanyl moiety to an acetamide functional group. This arrangement gives rise to its chemical reactivity and biological properties.

Note: The query specifically requests information on "N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide" while the available search results contain information on a similar compound "N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide". While these are different chemicals, some of the information may still be relevant.

Potential Applications

N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide's structure suggests several potential applications, especially in drug discovery:

  • Binding Affinity: The compound's functional groups enable it to interact with specific enzymes or receptors, potentially inhibiting or modulating their activity. Interaction studies are crucial for understanding its mechanism of action and guiding drug design efforts.
  • Pharmaceutical Synthesis: Similar compounds, such as 2-bromo-4-methylpropiophenone, are used as key intermediates in synthesizing pharmaceuticals, agrochemicals, and fine chemicals . They possess biological activities, including antimicrobial, antifungal, and anti-inflammatory effects . For example, 2-bromo-4-methylpropiophenone is a precursor in producing analgesics, sedatives, and anticonvulsant drugs . It can be utilized as an intermediate in synthesizing benzodiazepines and serves as a key building block in anticonvulsant medications .
  • Biological Activity: Triazole derivatives are known for their diverse biological activities and potential therapeutic applications. Research indicates that the specific substitution pattern influences both its chemical reactivity and biological activity, and the presence of both bromo and methyl groups on the phenyl ring combined with an ethyl substituent on the triazole enhances its potential interactions with biological targets compared to similar compounds. This specific arrangement may lead to distinct pharmacological profiles that warrant further investigation in drug discovery contexts.
  • Versatile reactivity: Due to its versatile reactivity, 2-bromo-4-methylpropiophenone plays a crucial role in the synthesis of various pharmaceuticals .

Chemical Reactions

The compound can undergo the following chemical reactions:

  • Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The triazole ring may undergo reduction under specific conditions to yield different derivatives.

Related Compounds and Applications

Other bromo-methylphenyl compounds have shown biological activity:

  • N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide is a related compound with potential applications .
  • Pyridopyrimidines have therapeutic interest and have already been approved for use as therapeutics .
  • Piritrexim is a synthetic antifolate with anti-parasitic, anti-psoriatic, and anti-tumor properties . Piritrexim inhibited dihydrofolate reductase (DHFR) and also showed good antitumor effects on the carcinosarcoma in rats .
  • Mannich bases have anticancer, cytotoxic, antibacterial, antifungal, antimycobacterial, antimalarial, and antiviral activities . They also display anticonvulsant, anti-inflammatory, analgesic, and antioxidant activities .

Properties

Molecular Formula

C17H16BrN5OS

Molecular Weight

418.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H16BrN5OS/c1-11-6-7-13(12(18)9-11)20-15(24)10-25-17-22-21-16(23(17)2)14-5-3-4-8-19-14/h3-9H,10H2,1-2H3,(H,20,24)

InChI Key

LELMTUDCJICINW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3)Br

Origin of Product

United States

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